molecular formula C10H7BrFN3 B8169372 3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine

3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine

Cat. No.: B8169372
M. Wt: 268.08 g/mol
InChI Key: SHLPIDUTLJSJHZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with bromine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with 2-fluorobenzaldehyde, followed by bromination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-bromo-5-(2-fluorophenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3/c11-9-10(13)14-5-8(15-9)6-3-1-2-4-7(6)12/h1-5H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLPIDUTLJSJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C(=N2)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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